N-butyl-4-nitrobenzenesulfonamide

Overview

Description

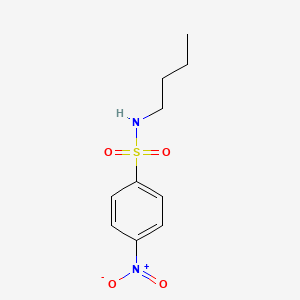

N-butyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a butyl group and a nitro group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-4-nitrobenzenesulfonamide can be synthesized through the reaction of butylamine with 4-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Substituted benzenesulfonamides.

Reduction: N-butyl-4-aminobenzenesulfonamide.

Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

N-butyl-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antifungal properties and its role in inhibiting certain enzymes.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as a plasticizer in certain polymer formulations

Mechanism of Action

The mechanism of action of N-butyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-butylbenzenesulfonamide

- N-tert-butyl-4-nitrobenzenesulfonamide

- N-ethyl-4-nitrobenzenesulfonamide

- N-methyl-4-nitrobenzenesulfonamide

Uniqueness

N-butyl-4-nitrobenzenesulfonamide is unique due to the presence of both a butyl group and a nitro group, which confer specific chemical properties and reactivity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in various research and industrial contexts .

Biological Activity

N-butyl-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its sulfonamide group and nitro substitution, exhibits significant interactions with various biological systems, making it a candidate for pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : C10H13N2O4S

- Molecular Weight : Approximately 292.74 g/mol

The compound features a butyl group attached to a benzene ring that also carries a nitro group and a sulfonamide moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism underlies its potential as an antibacterial agent.

- Cellular Interactions : The nitro group can be reduced to form reactive intermediates that may covalently bind to cellular components, affecting their function. This property is crucial for the compound's activity against various cell types .

- Anti-inflammatory Effects : Studies have indicated that derivatives of sulfonamides, including this compound, exhibit anti-inflammatory properties by modulating the expression of inflammatory markers such as ICAM-1 in vascular smooth muscle cells .

Cell Viability and Toxicity

Research has demonstrated that this compound affects cell viability in various cell lines:

- IC50 Values :

- In Aortal Smooth Muscle Cells (AoSMCs): 0.902 ± 0.015 µmol/mL

- In Human Umbilical Vein Endothelial Cells (HUVECs): 3.781 ± 1.130 µmol/mL

These findings suggest that the compound is more toxic to AoSMCs compared to HUVECs, indicating selective cytotoxicity which could be advantageous in targeting specific tissues .

Apoptosis Induction

The compound has been shown to induce apoptosis in AoSMCs at concentrations reflecting its IC50 value, leading to a significant decrease in viable cells. The percentage of living cells dropped to approximately 12.33 ± 2.03% after treatment .

Migration Inhibition

This compound significantly inhibited the migration of AoSMCs, which is critical in the context of vascular diseases such as atherosclerosis:

- Wound Healing Assay Results :

Comparative Analysis with Other Sulfonamides

| Compound Name | IC50 (AoSMC) | IC50 (HUVEC) | Apoptosis Induction | Migration Inhibition |

|---|---|---|---|---|

| This compound | 0.902 µmol/mL | 3.781 µmol/mL | Yes | Yes |

| Sulfonamide Derivative A | X µmol/mL | Y µmol/mL | Yes/No | Yes/No |

| Sulfonamide Derivative B | X µmol/mL | Y µmol/mL | Yes/No | Yes/No |

Case Studies and Applications

- Antibacterial Activity : Due to its mechanism of inhibiting folate synthesis, this compound has been explored as a potential antibacterial agent against resistant strains of bacteria.

- Vascular Health : The compound's ability to inhibit smooth muscle cell migration positions it as a candidate for therapeutic interventions in cardiovascular diseases where excessive cell migration contributes to plaque formation.

- Cancer Research : Its selective toxicity towards certain cell types opens avenues for research into targeted cancer therapies where normal cells are spared while malignant cells are affected.

Properties

IUPAC Name |

N-butyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMHNKQBDAAJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364479 | |

| Record name | N-butyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66473-14-1 | |

| Record name | N-butyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.